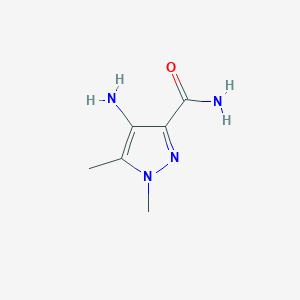

4-アミノ-1,5-ジメチル-1H-ピラゾール-3-カルボキサミド

説明

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring with amino and carboxamide functional groups

科学的研究の応用

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and dyes.

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide may also affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 15417 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in nitrogen metabolism, such as glutamine synthetase and glutamate dehydrogenase. These interactions are primarily through hydrogen bonding and electrostatic interactions, which facilitate the compound’s role as an enzyme modulator .

Cellular Effects

The effects of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it has been shown to affect gene expression by modulating transcription factors such as NF-κB and AP-1. These changes in gene expression can lead to alterations in cellular metabolism, including increased glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, it inhibits the activity of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators. Additionally, it can activate AMP-activated protein kinase (AMPK), leading to enhanced cellular energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can induce sustained changes in cellular function, such as prolonged activation of stress response pathways and increased resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide vary with dosage in animal models. At low doses, it has been found to enhance cognitive function and reduce inflammation. At high doses, it can cause toxicity, leading to liver and kidney damage. Threshold effects have been observed, where doses above a certain level result in significant adverse effects .

Metabolic Pathways

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, such as amino acids and nucleotides. These changes can impact overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes. Additionally, it can accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is critical for its activity. It is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria. This localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments. These localizations are essential for its role in modulating cellular processes and enzyme activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-3,5-dimethylpyrazole with a carboxylating agent such as carbon dioxide or a carboxylic acid derivative under basic conditions. The reaction is usually carried out in a solvent like dimethylformamide or ethanol at elevated temperatures to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

化学反応の分析

Types of Reactions

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

類似化合物との比較

Similar Compounds

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- 5-Amino-1H-pyrazole-4-carboxamide

Uniqueness

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and drug development.

生物活性

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a pyrazole ring, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various enzymes and its therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is C₆H₁₀N₄O, with a molar mass of 154.17 g/mol. Its structure includes an amino group and a carboxamide group, which are critical for its biological activity. The compound's unique substitution pattern contributes to its reactivity and specificity towards certain biological targets.

Biological Activity Overview

This compound exhibits significant biological activities, including:

- Enzyme Inhibition : It acts as an inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial in cell proliferation and cancer progression. The inhibition of these enzymes can lead to antiproliferative effects, making it a candidate for anticancer therapies .

- Anticancer Properties : Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, compounds based on the pyrazole scaffold have shown effective antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes .

- Antimicrobial Activity : Research indicates that 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide may possess antimicrobial properties, making it relevant in the development of new antibiotics or adjuvants against resistant bacterial strains .

The precise mechanism of action for 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide remains largely uncharacterized; however, it is believed to involve:

- Binding to Enzymes : The compound likely binds to the active sites of enzymes such as FLT3 and CDKs, inhibiting their activity and disrupting downstream signaling pathways involved in cell cycle regulation and proliferation.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique aspects of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide | Similar pyrazole structure | Different substituents affecting activity |

| 4-Amino-2-methylpyrimidine | Pyrimidine ring instead of pyrazole | Different ring structure |

| 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide | Modified substitution pattern | Enhanced reactivity and potential applications |

Case Studies

Several case studies illustrate the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives of pyrazole could inhibit proliferation in various cancer cell lines. For example, one study reported an IC50 value of 25 nM for a related pyrazole derivative against CDK2, indicating potent inhibitory effects on cancer cell growth .

- Antimicrobial Efficacy : A series of pyrazole carboxamide derivatives were synthesized and evaluated for antibacterial activity against multidrug-resistant Acinetobacter baumannii. Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL .

特性

IUPAC Name |

4-amino-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(7)5(6(8)11)9-10(3)2/h7H2,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURJSTFKEIBWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609076 | |

| Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-13-3 | |

| Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。